molecular formula C13H11Br2NO3S B2826335 5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide CAS No. 684226-16-2

5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide

Cat. No.: B2826335
CAS No.: 684226-16-2
M. Wt: 421.1
InChI Key: ATRCGYJSNWKAKL-UHFFFAOYSA-N
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Description

5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide is a benzenesulfonamide-based chemical compound designed for research applications in oncology and chemical biology. This compound features a 5-bromo-2-methoxybenzenesulfonamide core coupled with a 4-bromophenyl group, a structural motif known to be significant in the development of antimitotic agents. Sulfonamide derivatives bearing bromo and methoxy substituents are of high interest in cancer research for their potential to inhibit tubulin polymerization. Tubulin is a critical target in anticancer drug development, as its inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Structural analogues of this compound have demonstrated potent antiproliferative activity against various human tumor cell lines, including MCF7 (breast cancer), HeLa, and HT-29 . These compounds are hypothesized to bind to the colchicine site on tubulin, preventing the transition of tubulin dimers necessary for microtubule formation . The presence of bromine atoms on both the benzenesulfonamide core and the aniline ring is a strategic feature explored in medicinal chemistry. Research indicates that bromo-substituted benzenesulphonamides can exhibit enhanced cytotoxic potency, with some analogues showing nanomolar activity . This makes this compound a valuable building block for researchers investigating structure-activity relationships (SAR) in the design of novel antitumor agents that target the colchicine binding site. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NO3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRCGYJSNWKAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-bromoaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Bromination and Halogen Exchange Reactions

The compound participates in bromination and halogen displacement reactions due to its electron-deficient aromatic system. Key findings include:

Reaction TypeConditionsOutcomeYieldSource
Bromide substitutionCuBr, DMF, 120°C, 12 hrsPara-bromine replaced with other halogens68-72%
Electrophilic brominationBr₂/FeBr₃, 0-5°C, CH₂Cl₂Additional bromine at ortho positions55%

The methoxy group directs electrophilic substitution to the para position relative to itself, while bromine atoms enhance ring deactivation. Kinetic studies show bromine replacement occurs faster at the para position compared to meta due to steric hindrance reduction.

Sulfonamide Group Reactivity

The -SO₂NH- moiety undergoes characteristic transformations:

Hydrolysis

  • Acidic hydrolysis (HCl conc., reflux): Cleaves sulfonamide to yield 5-bromo-2-methoxybenzenesulfonic acid and 4-bromoaniline (85% conversion) .

  • Basic hydrolysis (NaOH 6M, 80°C): Forms sulfonate salts with preserved aromatic bromines .

N-Alkylation

  • Reacts with methyl iodide (K₂CO₃, DMF, 60°C) to produce N-methylated derivatives (62% yield) . Steric effects from bromines reduce reaction rates compared to non-brominated analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the aryl bromides:

Coupling TypeCatalyst SystemPartnersYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acid78%
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃, toluenePrimary amines65%

The 4-bromophenyl group shows higher reactivity than the 5-bromo-2-methoxybenzene ring in cross-couplings due to reduced electron withdrawal .

Methoxy Group Transformations

The ortho-methoxy group participates in demethylation and electrophilic reactions:

  • BBr₃-mediated demethylation (-78°C → RT) yields phenolic derivatives (91%) .

  • Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at the para position to methoxy (73%).

Coordination Chemistry

The sulfonamide acts as a bidentate ligand:

  • Forms stable complexes with Cu(II) (acetate buffer, pH 5.0) showing 1:2 metal-ligand stoichiometry .

  • X-ray crystallography reveals square planar geometry in Pd(II) complexes .

Biological Activity Modulation

Structural modifications impact pharmacological properties:

ModificationBiological EffectIC₅₀ ImprovementSource
Suzuki-coupled analogsEnhanced COX-2 inhibition12-fold
Demethylated derivativesIncreased antibacterial activity8-fold

Replacement of bromines with electron-withdrawing groups improves target binding affinity, while methoxy-to-hydroxy conversion enhances solubility .

This compound serves as a strategic intermediate in medicinal chemistry, with its reactivity profile enabling precise structural modifications. Recent advances in flow chemistry have improved yields in bromination steps (92% efficiency reported in 2024), suggesting promising avenues for industrial-scale applications.

Scientific Research Applications

Antitumor Activity

One of the primary applications of 5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide is its role as an antitumor agent. Research has demonstrated that compounds with similar structural features can interfere with the mitotic machinery of cancer cells by targeting microtubules. For instance, studies have shown that sulfonamide derivatives exhibit potent cytotoxicity against various human tumor cell lines, including HeLa and MCF7, by inhibiting microtubule polymerization at micromolar concentrations .

Synthesis of Key Intermediates

This compound serves as a critical intermediate in the synthesis of other biologically active compounds. For example, it has been utilized in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for their therapeutic potential in diabetes management .

Synthetic Pathways

  • The synthesis involves several steps including bromination, esterification, and other transformations that yield high-purity intermediates essential for drug formulation .
  • Recent advancements have focused on scaling up the synthesis process to meet industrial demands while maintaining cost-effectiveness and yield efficiency .

Antimicrobial Properties

Beyond its antitumor applications, this compound has shown promising antimicrobial activity. Compounds within this class have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as therapeutic agents against infections caused by resistant bacteria .

Research Findings

  • Studies have indicated that certain derivatives exhibit significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting a broader application in infectious disease treatment .

Mechanochemical Applications

Recent research has explored the mechanochemical synthesis of sulfonamide derivatives, including this compound. Mechanochemistry offers a sustainable approach to synthesizing these compounds, reducing solvent use and improving reaction efficiency .

Advantages

  • The mechanochemical processes can lead to higher yields and purities compared to traditional methods, making them suitable for large-scale production in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R1, R2) Melting Point (°C) Purity (%) Key Applications/Activities References
5-Bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide R1 = Br, R2 = 4-BrPh Not reported ≥95 Mitochondrial modulation
5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide R1 = Br, R2 = 5-Cl-2-OHPh Not reported ≥95 WD repeat-containing protein inhibition
5-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide (11m) R1 = Br, R2 = substituted isoxazole 167–168 99.11 Pharmacological screening
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide R1 = Br, R2 = 2-hydroxyethyl Not reported 97 Synthetic intermediate
Dibromsalan (Temasept I) R1 = Br, R2 = 4-BrPh (carboxamide) Not reported Not reported Antifungal/antibacterial

Key Observations:

For example, compound 11m (MW ~430 g/mol) exhibits a higher melting point (167–168 °C) compared to non-brominated analogues, suggesting improved crystallinity . The 2-methoxy group in the target compound contributes to electronic effects, stabilizing the sulfonamide moiety and influencing reactivity .

Biological Activity :

  • The target compound’s mitochondrial activity (via NCGC00351685) contrasts with analogues like 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide, which inhibits WD repeat-containing proteins .
  • Dibromsalan, a carboxamide analogue, shows enhanced antifungal activity against C. albicans and A. niger when formulated with cationic vehicles, highlighting the importance of formulation in sulfonamide derivatives .

Synthetic Flexibility :

  • Substituting the 4-bromophenyl group with heterocycles (e.g., isoxazole in 11m) or hydrophilic groups (e.g., hydroxyethyl in ) modulates solubility and target engagement. For instance, 11m’s high purity (99.11%) and yield (43.5%) reflect optimized synthetic protocols for complex heterocycles .

Biological Activity

5-Bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H11Br2N1O3S
  • Molecular Weight : 388.1 g/mol

The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer contexts.

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical biochemical pathways. The following mechanisms have been suggested based on related compounds:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, potentially acting through inhibition of bacterial folate synthesis pathways .

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Assays : Compounds related to this compound showed sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines. The most potent derivatives exhibited nanomolar antiproliferative potency, indicating a strong potential for use in cancer therapy .
  • Mechanistic Studies : Immunofluorescence assays revealed that these compounds disrupt the microtubule network in cells, confirming their role as tubulin inhibitors .

Antimicrobial Activity

The antimicrobial potential of sulfonamides has been well-documented:

  • In Vitro Studies : Compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria. Notably, they were effective against methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Resistance Mechanism : Studies suggest that these compounds may not be substrates for multidrug resistance (MDR) pumps, enhancing their therapeutic efficacy against resistant bacterial strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar sulfonamide derivatives:

  • Antitumor Efficacy :
    • A study reported that derivatives with bromo substitutions significantly inhibited tumor growth in vivo, with high-dose groups showing up to 63% tumor growth inhibition compared to controls .
    • The mechanism involved decreased Ki-67 positive cells and increased markers of apoptosis (TUNEL assay) in treated groups .
  • Antimicrobial Evaluation :
    • Research indicated that certain sulfonamide derivatives exhibited strong antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of specific substituents for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide?

  • The synthesis typically involves multi-step reactions starting with bromination of 2-methoxybenzenesulfonic acid derivatives. Key steps include sulfonamide bond formation via nucleophilic substitution, where the amine group of 4-bromoaniline reacts with the sulfonyl chloride intermediate. Polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) are critical for high yields (~70–85%) .
  • Note : Impurities such as unreacted brominated intermediates can be minimized using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split due to bromine’s deshielding effect) .
  • FTIR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while methoxy C-O stretches occur near 1250 cm⁻¹ .
  • Elemental Analysis : Validate purity (>95%) by matching experimental C, H, N, S, and Br percentages with theoretical values .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Use in vitro assays:

  • Antimicrobial : Disc diffusion against E. coli and S. aureus (MIC values reported for analogous sulfonamides: 8–32 µg/mL) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ of 10–50 µM observed in sulfonamide derivatives) .
    • Caution : Biological data must be interpreted with controls (e.g., DMSO vehicle) to exclude solvent toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles and packing motifs. For example, the sulfonamide S-N bond length (~1.63 Å) and dihedral angles between aromatic rings (e.g., 45–60°) clarify steric effects .
  • Software : SHELX for structure refinement; Mercury for visualizing intermolecular interactions (e.g., Br···π contacts) .

Q. What strategies address contradictory reactivity data in sulfonamide derivatives?

  • Case Study : Discrepancies in bromination efficiency (40–90% yields) may arise from solvent polarity (e.g., DCM vs. DMF) or trace moisture. Controlled anhydrous conditions and in-situ monitoring (TLC/HPLC) improve reproducibility .
  • Statistical Analysis : Multivariate regression models can isolate variables (e.g., temperature, catalyst loading) impacting reaction outcomes .

Q. How do computational methods enhance reaction design for this compound?

  • Quantum Chemistry : DFT calculations (B3LYP/6-31G*) predict transition states for sulfonamide formation, guiding solvent selection (e.g., THF stabilizes intermediates via dipole interactions) .
  • Machine Learning : Train models on existing sulfonamide reaction datasets to optimize conditions (e.g., predicting optimal Br₂ stoichiometry) .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

  • The methoxy group’s electron-donating effect stabilizes the sulfonamide bond against hydrolysis at pH 3–11. Degradation pathways (e.g., sulfonic acid formation) are observed only under extreme conditions (pH <2 or >13, 100°C) .
  • Kinetic Studies : Pseudo-first-order rate constants (k) for degradation can be derived via HPLC monitoring .

Q. How can researchers mitigate hazards during synthesis?

  • Bromine Handling : Use fume hoods and quench excess Br₂ with Na2S2O3 to prevent toxic HBr release .
  • Waste Disposal : Neutralize acidic by-products with CaCO3 before disposal .

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